molecular formula C16H16O3 B3330084 Methyl 2-(3-phenoxyphenyl)propanoate CAS No. 66202-87-7

Methyl 2-(3-phenoxyphenyl)propanoate

Cat. No. B3330084
Key on ui cas rn: 66202-87-7
M. Wt: 256.3 g/mol
InChI Key: FUOQIQZCJJDBGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04278802

Procedure details

Methyl α-phenylthio-α-(m-phenoxyphenyl)propionate (210 mg) was dissolved in 1 ml of ethanol. An ethanol suspension (5 ml) of 2 cc of Raney nickel (W-II) was added, and the mixture was stirred at room temperature for 5 hours. The reaction mixture was filtered, and the insoluble matter was washed with 50 ml of methanol. The filtrate and the washing were combined, and concentrated under reduced pressure. Methylene chloride (30 ml) was added to the residue, and the insoluble matter was separated by filtration. The filtrate was concentrated under reduced pressure, and the residue was chromatographed on a column of silica gel using benzene as an eluent to afford 134 mg of methyl α-(m-phenoxyphenyl)propionate in a yield of 90%.
Name
Methyl α-phenylthio-α-(m-phenoxyphenyl)propionate
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(S[C:8]([C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([O:20][C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)[CH:15]=2)([CH3:13])[C:9]([O:11][CH3:12])=[O:10])C=CC=CC=1>C(O)C.[Ni]>[O:20]([C:16]1[CH:15]=[C:14]([CH:8]([CH3:13])[C:9]([O:11][CH3:12])=[O:10])[CH:19]=[CH:18][CH:17]=1)[C:21]1[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1

Inputs

Step One
Name
Methyl α-phenylthio-α-(m-phenoxyphenyl)propionate
Quantity
210 mg
Type
reactant
Smiles
C1(=CC=CC=C1)SC(C(=O)OC)(C)C1=CC(=CC=C1)OC1=CC=CC=C1
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2 mL
Type
catalyst
Smiles
[Ni]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the insoluble matter was washed with 50 ml of methanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Methylene chloride (30 ml) was added to the residue
CUSTOM
Type
CUSTOM
Details
the insoluble matter was separated by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on a column of silica gel

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=C(C=CC1)C(C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 134 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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